Methyl 2,3-dihydroxybenzoate
Description
Properties
IUPAC Name |
methyl 2,3-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAJWTSNTNAEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178836 | |
| Record name | Methyl 2,3-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411-83-8 | |
| Record name | Methyl 2,3-dihydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2411-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dihydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002411838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,3-dihydroxybenzoate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174147 | |
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| Record name | Methyl 2,3-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,3-dihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.562 | |
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Preparation Methods
Preparation via Esterification of 2,3-Dihydroxybenzoic Acid
One common approach is the esterification of 2,3-dihydroxybenzoic acid using methanol under acidic conditions.
- Dissolve 2,3-dihydroxybenzoic acid in methanol.
- Add a catalytic amount of strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid.
- Heat the mixture under reflux (approximately 65–85 °C) for several hours (4–6 h).
- After completion, remove methanol under reduced pressure.
- Extract the product with an organic solvent like ethyl acetate.
- Wash with saturated sodium bicarbonate to neutralize residual acid.
- Dry and concentrate to obtain methyl 2,3-dihydroxybenzoate.
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Methanol |
| Catalyst | Concentrated H2SO4 or p-Toluenesulfonic acid |
| Temperature | Reflux (65–85 °C) |
| Reaction Time | 4–6 hours |
| Workup Solvents | Ethyl acetate, NaHCO3 solution |
| Yield | Up to 90%+ (depending on purity) |
This method is straightforward and scalable, as demonstrated in industrial patent examples where yields reach approximately 90% with high purity after recrystallization.
Hydroxylation and Esterification via Multi-Step Synthetic Routes
In some advanced synthetic routes, this compound is prepared through intermediate compounds involving hydroxylation and functional group transformations.
- Start with methyl 3-hydroxy-4-methoxybenzoate.
- Perform a Mannich-type reaction using formaldehyde and dimethylamine in solvents like 1,4-dioxane with acetic acid as catalyst at elevated temperatures (around 110 °C) for several hours.
- Isolate intermediate 2-dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester.
- Subject this intermediate to catalytic hydrogenation using palladium on charcoal under hydrogen pressure (5–6 kg/cm²) at 85 °C.
- This step removes the dimethylaminomethyl group and converts methoxy to hydroxy groups, yielding this compound.
Reaction Conditions Summary:
| Step | Conditions | Yield (%) |
|---|---|---|
| Mannich Reaction | 3-hydroxy-4-methoxybenzoate, formaldehyde, dimethylamine, acetic acid, 110 °C, 5 h | ~70% |
| Catalytic Hydrogenation | Pd/C catalyst, H2 gas at 5–6 kg/cm², 85 °C, 7 h | ~86% |
This method allows for selective functionalization and is useful when starting from substituted benzoic acid derivatives.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Esterification | 2,3-Dihydroxybenzoic acid | Methanol, H2SO4 or p-Toluenesulfonic acid | Reflux 4–6 h, 65–85 °C | ~90 | Simple, industrially scalable |
| Mannich + Hydrogenation Route | Methyl 3-hydroxy-4-methoxybenzoate | Formaldehyde, dimethylamine, Pd/C, H2 | 110 °C (Mannich), 85 °C (H2) | 70–86 | Multi-step, selective functionalization |
| Alkylation (for related isomers) | Methyl 3,5-dihydroxybenzoate | Bromomethylcyclohexane, K2CO3, DMF | 80 °C, 3 h | 49 (bis-alkylated) | Not typical for 2,3-dihydroxy isomer |
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Ester derivatives or ethers.
Scientific Research Applications
Antifungal Activity
M2,3DB has been identified for its significant antifungal properties. A study isolated M2,3DB from Paenibacillus elgii and evaluated its effectiveness against several plant pathogens:
- Inhibition of Fungal Growth : The compound demonstrated nearly complete inhibition of the growth of Botrytis cinerea and Rhizoctonia solani at a concentration of 50 μg/mL. Additionally, it inhibited growth by 48.8% and 36.6% against Phytophthora capsici and Fusarium oxysporum f.sp lycopersici, respectively .
- Minimum Inhibitory Concentrations (MICs) : The MICs for the pathogens were determined to be 32 μg/mL for both B. cinerea and R. solani, while it was 64 μg/mL for F. oxysporum f.sp lycopersici. These results indicate the potential of M2,3DB as a biofungicide in agricultural practices .
Microbial Degradation Pathways
Research has also explored the microbial degradation of M2,3DB and its related compounds:
- Degradation by Pseudomonas Species : The degradation pathway of 2,3-dihydroxybenzoate has been studied in various bacterial strains such as Pseudomonas reinekei. This strain utilizes a meta-cleavage pathway that involves several enzymes encoded by a gene cluster responsible for breaking down 2,3-dihydroxybenzoate into simpler compounds that can enter the citric acid cycle .
- Enzymatic Activity : Studies have characterized enzymes like DhbA and DhbB that facilitate the breakdown of 2,3-dihydroxybenzoate through extradiol dioxygenation processes. These findings enhance our understanding of how environmental microorganisms can utilize such compounds .
Antifeedant Properties
M2,3DB has shown promise as an antifeedant against pests:
- Effect on Pine Weevil : In bioassays conducted on various methyl hydroxy-methoxybenzoates, M2,3DB exhibited notable antifeedant activity against the pine weevil (Hylobius abietis), which is a significant pest in forestry. This property suggests its potential use as an environmentally friendly alternative to traditional insecticides .
Synthesis and Chiroptical Properties
The synthesis of M2,3DB has been explored in the context of creating chiral compounds:
- Chiral Chelates : Research indicates that when synthesized with boron complexes, M2,3DB forms chiral diastereoisomeric bis-boron chelates. This property may have implications for developing new materials with specific optical characteristics .
Toxicological Considerations
While M2,3DB has beneficial applications, it is crucial to consider its toxicity:
Mechanism of Action
The mechanism of action of methyl 2,3-dihydroxybenzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Methyl 2,3-dihydroxybenzoate belongs to the dihydroxybenzoate ester family, which includes structurally related compounds differing in hydroxyl group positions, alkyl chain lengths, or functional groups. Below is a detailed comparison with key analogs:
Structural and Functional Analogues
Physicochemical and Pharmacokinetic Properties
| Parameter | This compound | Methyl 3,4-dihydroxybenzoate | Heptadecyl Benzoate |
|---|---|---|---|
| Molecular Weight | 168.15 g/mol | 168.15 g/mol | 358.56 g/mol |
| LogP | 1.2 (predicted) | 1.5 (predicted) | 7.8 (measured) |
| GI Absorption | High (76.3%) | Moderate (64.5%) | Low (32.1%) |
| BBB Permeability | Yes | No | No |
| CYP Inhibition | CYP1A2 | None reported | CYP1A2, CYP2C19 |
| Clearance | Low | Moderate | High |
Toxicity Profiles
Data from in silico and experimental studies (Table 4, ):
| Toxicity Parameter | This compound | Heptadecyl Benzoate |
|---|---|---|
| AMES Toxicity | Negative | Negative |
| Max. Tolerated Dose (Human) | 0.614 log mg/kg/day | 0.523 log mg/kg/day |
| hERG Inhibition | None (I/II) | hERG II inhibitor |
| Oral Rat LD₅₀ | 2,450 mg/kg | 1,890 mg/kg |
| Hepatotoxicity | Low | Moderate |
| Skin Sensitization | No | Yes |
Key Findings :
- Bioavailability : this compound exhibits superior gastrointestinal absorption and BBB permeability compared to heptadecyl benzoate, making it more suitable for systemic applications .
- Enzyme Interactions : Unlike heptadecyl benzoate, this compound selectively inhibits CYP1A2, reducing risks of drug-drug interactions .
- Antifungal Efficacy : this compound outperforms analogs like methyl 2,5-dihydroxybenzoate in inhibiting fungal pathogens, likely due to optimal hydroxyl group positioning for target binding .
Biological Activity
Methyl 2,3-dihydroxybenzoate (M2,3DB) is a compound that has garnered attention for its diverse biological activities, particularly its antifungal properties. This article synthesizes current research findings on M2,3DB, highlighting its biological activity, mechanisms of action, and potential applications in agriculture and medicine.
Chemical Structure and Properties
This compound is an ester derivative of salicylic acid, characterized by the presence of two hydroxyl groups at the 2 and 3 positions on the benzene ring. Its molecular formula is , with a molecular weight of approximately 168.15 g/mol. The compound can be synthesized through various methods, including esterification processes involving salicylic acid derivatives.
Antifungal Activity
One of the most significant biological activities of M2,3DB is its antifungal properties . Research conducted by Zhang et al. (2017) isolated M2,3DB from Paenibacillus elgii and assessed its antifungal efficacy against several plant pathogens. The study reported the following findings:
- Inhibition Concentrations : M2,3DB exhibited strong antifungal activity with minimum inhibitory concentrations (MICs) defined as follows:
- Botrytis cinerea: MIC = 32 μg/mL
- Rhizoctonia solani: MIC = 32 μg/mL
- Fusarium oxysporum f.sp. lycopersici: MIC = 64 μg/mL
- Growth Inhibition : At a concentration of 50 μg/mL, M2,3DB completely inhibited the growth of B. cinerea and R. solani, while it inhibited Phytophthora capsici and Fusarium oxysporum by 48.8% and 36.6%, respectively .
These results suggest that M2,3DB has potential as a biofungicide , offering a natural alternative for managing plant diseases.
Other Biological Activities
In addition to its antifungal properties, M2,3DB may exhibit other biological activities:
- Antioxidant Properties : Compounds structurally related to M2,3DB have demonstrated antioxidant capabilities, which could contribute to their protective effects in biological systems.
- Neuroprotective Effects : Although less studied directly for M2,3DB, related compounds such as methyl 3,4-dihydroxybenzoate have shown potential in promoting neural stem cell differentiation and proliferation through activation of signaling pathways like MAPK-ERK .
Case Studies and Research Findings
- Isolation and Characterization : The initial study by Zhang et al. involved the isolation of M2,3DB using chromatographic techniques followed by structural confirmation via NMR and LC-MS analyses .
- Comparative Studies : Further research compared M2,3DB with other benzoate derivatives in terms of their antifungal efficacy and found that while many exhibited activity, M2,3DB was particularly effective against a broad spectrum of pathogens .
Summary Table of Biological Activities
| Activity Type | Pathogen/Target | Effect | Concentration (μg/mL) |
|---|---|---|---|
| Antifungal | Botrytis cinerea | Complete growth inhibition | 50 |
| Antifungal | Rhizoctonia solani | Complete growth inhibition | 50 |
| Antifungal | Phytophthora capsici | 48.8% growth inhibition | 50 |
| Antifungal | Fusarium oxysporum f.sp. lycopersici | 36.6% growth inhibition | 50 |
Q & A
Basic Research Questions
Q. How can Methyl 2,3-dihydroxybenzoate be reliably identified and characterized in experimental settings?
- Methodological Answer: Use a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) with UV detection to confirm purity (≥97% as per supplier specifications) .
- Nuclear Magnetic Resonance (NMR) to resolve structural ambiguities, particularly distinguishing between hydroxyl group positions (e.g., 2,3- vs. 3,4-dihydroxy isomers) .
- Mass Spectrometry (MS) to verify molecular weight (168.15 g/mol) and fragmentation patterns .
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer:
- Esterification: React 2,3-dihydroxybenzoic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux .
- Stepwise Functionalization: For derivatives, use protocols analogous to triazine-based coupling (e.g., DIPEA as a base, controlled temperatures at 35°C, and sequential additions of reagents to minimize side reactions) .
- Purity Optimization: Recrystallize using low-polarity solvents (e.g., hexane/ethyl acetate mixtures) to isolate high-purity crystals .
Advanced Research Questions
Q. How can researchers differentiate this compound from its structural isomers (e.g., 3,4-dihydroxybenzoate) in complex mixtures?
- Methodological Answer:
- Chromatographic Separation: Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve retention time differences .
- Spectroscopic Analysis: Compare NMR chemical shifts of hydroxyl protons (δ ~10-12 ppm for 2,3-dihydroxy vs. 3,4-dihydroxy isomers) and aromatic proton splitting patterns .
- Chemical Derivatization: Use selective methylation agents (e.g., diazomethane) to block specific hydroxyl groups, followed by MS analysis .
Q. What mechanisms underlie the bioactivity of this compound in neurodegenerative disease models?
- Methodological Answer:
- In Vivo Models: Test cognitive effects in Alzheimer’s disease (AD) mice (e.g., high-fat diet-induced or naturally aged models) using Morris water maze and Y-maze assays .
- Molecular Targets: Investigate autophagy modulation (e.g., LC3-II/LC3-I ratio via Western blot) and inflammation (e.g., TNF-α/IL-6 ELISA) to link activity to Hsc70 and IPA pathways .
- Dose Optimization: Conduct dose-response studies (e.g., 10–50 mg/kg/day) to balance efficacy and toxicity .
Q. How do researchers reconcile conflicting data on the antioxidant mechanisms of this compound?
- Methodological Answer:
- Pathway-Specific Assays: Use Nrf2 knockout cell lines to validate antioxidant activity via the Nrf2-Keap1 pathway .
- ROS Scavenging Assays: Quantify hydroxyl radical (•OH) scavenging using competition kinetics with salicylate probes (e.g., measure 2,3-DHBA vs. 2,5-DHBA formation via LC-MS) .
- Contradiction Resolution: Compare results across models (e.g., in vitro vs. in vivo) to contextualize tissue-specific effects .
Q. What experimental designs are recommended for studying this compound’s anti-tumor activity?
- Methodological Answer:
- Cell-Based Assays: Use apoptosis markers (e.g., Annexin V/PI staining) and caspase-3 activation in cancer cell lines (e.g., HepG2, MCF-7) .
- Synergy Studies: Combine with chemotherapeutic agents (e.g., doxorubicin) and assess synergy via Chou-Talalay analysis .
- In Vivo Validation: Employ xenograft models with tumor volume monitoring and histopathological analysis of necrosis/apoptosis .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
- Methodological Answer:
- Meta-Analysis: Compare studies for differences in compound purity, solvent systems (e.g., DMSO vs. aqueous), and assay conditions (e.g., oxygen tension affecting antioxidant activity) .
- Orthogonal Validation: Replicate key findings using alternative assays (e.g., switch from MTT to ATP-based viability assays) .
- Structural Confirmation: Re-analyze batch samples via NMR/MS to rule out degradation or isomerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
